molecular formula C17H13N3O4S B1237591 2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid

2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid

Cat. No. B1237591
M. Wt: 355.4 g/mol
InChI Key: UMWJDVHPIOIAPB-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[2-(1,3-benzoxazol-2-ylthio)-1-oxoethyl]hydrazinylidene]methyl]benzoic acid is a benzoxazole.

Scientific Research Applications

Spectral and Microbial Studies

  • Novel biological active compounds related to benzoxazole, which include a group similar to the chemical , have been synthesized and shown to exhibit antibacterial and antifungal properties. These compounds were tested against different strains of bacteria and fungi, indicating their potential in microbial control and treatment (Maru, Patel, & Yadav, 2015).

Antibacterial and Antifungal Activities

  • A series of benzimidazole derivatives, structurally similar to the mentioned compound, were synthesized and found to have significant in vitro antibacterial and antifungal activities. These compounds showed effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species (Devi, Shahnaz, & Prasad, 2022).

Synthesis and Characterization in Chemistry

  • The synthesis of metal complexes with benzothiazol-2-ylsulfanyl-acetic acid, a compound closely related to the one , has been conducted. These complexes were characterized using various spectroscopic techniques, indicating the potential for chemical applications and studies in coordination chemistry (Yousif, Muaiad, & Adil, 2011).

Syntheses and Antibacterial Studies of Alkanoic Acids

  • Research on 2-[5-(Aryl)-[1,3,4]oxadiazole-2-ylsulfanyl] alkanoic acids, which are structurally related, demonstrated antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Jain, Pathak, Mishra, & Jain, 2009).

Molecular Structures and Binding Studies

  • Studies on benzoic acid derivatives, including analysis of their molecular structures, have provided insights into their potential applications in chemistry and biology. These studies contribute to a deeper understanding of the molecular interactions and properties of such compounds (Aarset, Page, & Rice, 2006).

properties

Product Name

2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C17H13N3O4S/c21-15(10-25-17-19-13-7-3-4-8-14(13)24-17)20-18-9-11-5-1-2-6-12(11)16(22)23/h1-9H,10H2,(H,20,21)(H,22,23)/b18-9+

InChI Key

UMWJDVHPIOIAPB-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)C(=O)O

solubility

37 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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